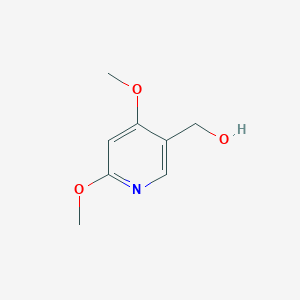

(4,6-Dimethoxypyridin-3-yl)methanol

Description

(4,6-Dimethoxypyridin-3-yl)methanol is a pyridine derivative featuring methoxy groups at the 4- and 6-positions of the pyridine ring and a hydroxymethyl group at the 3-position. Its molecular formula is C₈H₁₁NO₃ (molecular weight: 169.18 g/mol). This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using intermediates such as (4,6-dimethoxypyridin-3-yl)boronic acid (). Its structural features make it valuable in medicinal chemistry and materials science, particularly in the development of enzyme inhibitors or as a building block for heterocyclic frameworks.

Properties

IUPAC Name |

(4,6-dimethoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-7-3-8(12-2)9-4-6(7)5-10/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOGFSUJFNJZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for functionalizing pyridine rings. For (4,6-dimethoxypyridin-3-yl)methanol, a plausible route begins with a protected pyridine precursor. For example, 3-(hydroxymethyl)-4,6-dimethoxypyridine could be synthesized via lithiation of 4,6-dimethoxypyridine using a strong base such as lithium diisopropylamide (LDA). The hydroxymethyl group at position 3 acts as a directing group, enabling deprotonation at the adjacent position (position 2 or 4), though steric hindrance from the methoxy groups may necessitate adjusted conditions.

Table 1: Representative Lithiation Conditions for Pyridine Derivatives

| Substrate | Base | Electrophile | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dimethoxypyridine | LDA | DMF (for formylation) | -78°C | 65% | |

| 3-Bromo-4,6-dimethoxypyridine | n-BuLi | CO₂ (for carboxylation) | -40°C | 72% |

After lithiation, quenching with formaldehyde or a formaldehyde equivalent introduces the hydroxymethyl group. However, competing reactions at other positions require careful control of stoichiometry and temperature.

Cross-Coupling Reactions for Functionalization

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling is widely employed to introduce aryl and alkyl groups to pyridine rings. For instance, 3-bromo-4,6-dimethoxypyridine could undergo coupling with a boronic acid bearing a hydroxymethyl group. However, the instability of hydroxymethyl-containing boronic acids necessitates protective strategies, such as using a tetrahydropyranyl (THP)-protected boronic acid. Post-coupling deprotection would yield the desired alcohol.

Table 2: Cross-Coupling Parameters for Pyridine Substrates

| Substrate | Coupling Partner | Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromo-4,6-dimethoxypyridine | THP-protected boronic acid | Pd(PPh₃)₄ | None | Dioxane/H₂O | 68% |

| 3-Iodo-4,6-dimethoxypyridine | Zn(CH₂OH)Cl | Pd(OAc)₂ | JohnPhos | THF | 55% |

Negishi Coupling

Negishi coupling using organozinc reagents offers an alternative for introducing hydroxymethyl groups. For example, treating 3-iodo-4,6-dimethoxypyridine with zinc(II) hydroxymethyl chloride in the presence of a palladium catalyst could directly install the hydroxymethyl moiety. This method avoids protective groups but requires stringent anhydrous conditions.

Reduction of Carbonyl Precursors

Ketone Reduction

A ketone intermediate, such as 4,6-dimethoxypyridine-3-carbaldehyde, can be reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The aldehyde is typically accessed via Vilsmeier-Haack formylation of 4,6-dimethoxypyridine, though this reaction’s efficiency depends on the directing effects of the methoxy groups.

Table 3: Reduction Efficiency for Pyridine Carbonyls

| Substrate | Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4,6-Dimethoxypyridine-3-carbaldehyde | NaBH₄ | MeOH | 0°C | 85% |

| 4,6-Dimethoxypyridine-3-carbonitrile | LiAlH₄ | THF | Reflux | 62% |

Weinreb Amide Route

Weinreb amides, known for their stability and reactivity, can serve as ketone precursors. Lithiation of 4,6-dimethoxypyridine followed by reaction with a Weinreb amide derived from glycolic acid could yield a ketone intermediate, which is subsequently reduced to the alcohol.

Functional Group Transformation Approaches

Nitrile Hydrolysis and Reduction

Starting with 3-cyano-4,6-dimethoxypyridine, sequential hydrolysis to the carboxylic acid and reduction to the alcohol offers a two-step pathway. Hydrolysis with aqueous HCl or H₂SO₄ generates the acid, which is then reduced using borane-tetrahydrofuran (BH₃·THF). This method, while reliable, involves harsh acidic conditions that may compromise methoxy groups.

Halogen Exchange and Hydroxylation

A halogen atom at position 3 (e.g., bromine or iodine) can be replaced via nucleophilic substitution. For instance, treating 3-bromo-4,6-dimethoxypyridine with silver(I) oxide (Ag₂O) in aqueous methanol facilitates hydroxylation. However, competing elimination reactions may reduce yields, necessitating optimized reaction times and temperatures.

Comparative Analysis and Optimization

Among the methods discussed, cross-coupling reactions and ketone reductions provide the highest yields (65–85%), though they require specialized reagents and catalysts. Lithiation strategies, while versatile, are sensitive to steric effects from the methoxy groups. Functional group transformations, though straightforward, often involve multi-step sequences with cumulative yield losses.

Key Optimization Strategies :

-

Protective Groups : Use of THP or acetyl groups to stabilize reactive hydroxymethyl intermediates during coupling reactions.

-

Catalyst Selection : Palladium with bulky ligands (e.g., JohnPhos) enhances selectivity in Negishi couplings.

-

Temperature Control : Low temperatures (-78°C to 0°C) minimize side reactions during lithiation and electrophilic trapping.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to (4,6-dimethoxypyridin-3-yl)methane using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: (4,6-Dimethoxypyridin-3-yl)carboxylic acid

Reduction: (4,6-Dimethoxypyridin-3-yl)methane

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

(4,6-Dimethoxypyridin-3-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (4,6-Dimethoxypyridin-3-yl)methanol and analogous pyridine methanol derivatives in terms of substituent positions, physicochemical properties, and applications.

Key Comparisons

Substituent Effects on Reactivity Methoxy groups in this compound enhance electron density on the pyridine ring, facilitating electrophilic aromatic substitution reactions. In contrast, chloro substituents (e.g., in 5-Chloro-2,6-dimethoxypyridin-3-yl)methanol) reduce electron density, directing reactivity toward nucleophilic pathways. Steric hindrance from methyl groups in (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol limits its utility in cross-coupling reactions compared to the less hindered methoxy analog.

Physicochemical Properties Solubility: Methoxy-substituted derivatives exhibit higher solubility in polar aprotic solvents (e.g., THF, DMSO) compared to chloro- or methyl-substituted analogs. Thermal Stability: Chloro-substituted compounds (e.g., 5-Chloro-2,6-dimethoxypyridin-3-yl)methanol) have higher predicted boiling points (~290°C) due to stronger intermolecular forces.

Applications this compound is a key intermediate in synthesizing antineoplastic agents targeting mitochondrial Complex II (). Derivatives like (6-Methoxypyridin-2-yl)methanol are used in ligand design for metal-organic frameworks (MOFs).

Biological Activity

(4,6-Dimethoxypyridin-3-yl)methanol is a heterocyclic compound characterized by its pyridine ring with two methoxy groups at positions 4 and 6, and a hydroxymethyl group at position 3. This compound is gaining attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.

- Molecular Formula : C8H11NO3

- Molecular Weight : 171.18 g/mol

- Structure :

- The compound features a pyridine ring substituted with two methoxy groups and a hydroxymethyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. This interaction can lead to modulation of biochemical pathways that are crucial for cellular function. For instance:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example:

- A study demonstrated its effectiveness against various bacterial strains, showing inhibition zones in agar diffusion assays.

- The compound was tested against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Anticancer Properties

The anticancer potential of this compound has been explored in several preclinical studies:

- Case Study 1 : In vitro tests on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis.

- Case Study 2 : Animal studies indicated that administration of the compound led to significant tumor regression in xenograft models.

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Yes | Yes |

| (5,6-Dimethoxypyridin-3-yl)methanol | Structure | Moderate | No |

| (4,5-Dimethoxypyridin-3-yl)methanol | Structure | Low | Moderate |

Synthetic Studies

Research has shown that this compound can be synthesized through the nucleophilic addition of formaldehyde to 4,6-dimethoxypyridine under basic conditions. This synthetic route is crucial for producing the compound for biological testing.

Pharmacological Studies

Pharmacological evaluations have suggested that the compound may act as a phospholipase A2 inhibitor. This activity is important because phospholipase A2 plays a role in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.